(2-Bromoethyl)cicloheptano

Descripción general

Descripción

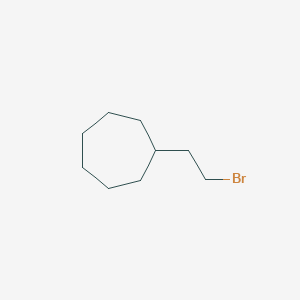

(2-Bromoethyl)cycloheptane is an organic compound with the molecular formula C9H17Br. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by the presence of a bromoethyl group attached to the cycloheptane ring. It is used in various chemical reactions and has applications in scientific research.

Aplicaciones Científicas De Investigación

(2-Bromoethyl)cycloheptane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It can be used to study the effects of brominated compounds on biological systems, including their interactions with enzymes and receptors.

Medicine: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and cardiovascular diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mecanismo De Acción

Target of Action

It is a derivative of cycloheptane, which is a cycloalkane . Cycloalkanes are known to interact with various biological targets, but the specific targets for (2-Bromoethyl)cycloheptane remain to be identified.

Mode of Action

Brominated compounds often act as electrophiles, reacting with nucleophiles in biological systems . The bromine atom in (2-Bromoethyl)cycloheptane could potentially make it reactive towards biological nucleophiles, leading to various biochemical reactions .

Biochemical Pathways

Brominated compounds can participate in various biochemical reactions, potentially affecting multiple pathways

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of (2-Bromoethyl)cycloheptane are not well-studied. These properties are crucial for understanding the bioavailability of a compound. Future studies could use tools like ADMETlab 2.0 to predict these properties for (2-Bromoethyl)cycloheptane.

Result of Action

Brominated compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Análisis Bioquímico

Biochemical Properties

(2-Bromoethyl)cycloheptane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The nature of these interactions can vary, with (2-Bromoethyl)cycloheptane potentially inhibiting or modifying the activity of these enzymes, thereby affecting the metabolic pathways they regulate .

Cellular Effects

The effects of (2-Bromoethyl)cycloheptane on cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, (2-Bromoethyl)cycloheptane may affect the expression of genes involved in detoxification processes, leading to changes in the levels of specific proteins and enzymes. Additionally, it can impact cellular metabolism by modifying the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, (2-Bromoethyl)cycloheptane exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, (2-Bromoethyl)cycloheptane may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Bromoethyl)cycloheptane can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (2-Bromoethyl)cycloheptane can undergo degradation under certain conditions, leading to the formation of metabolites that may have different biological activities. Additionally, prolonged exposure to (2-Bromoethyl)cycloheptane can result in adaptive cellular responses, such as changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of (2-Bromoethyl)cycloheptane vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For example, high doses of (2-Bromoethyl)cycloheptane may result in toxic effects, such as oxidative stress and cellular damage. Threshold effects have also been observed, where specific dosages are required to elicit particular biological responses .

Metabolic Pathways

(2-Bromoethyl)cycloheptane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can affect metabolic flux by modifying the activity of key enzymes, leading to changes in the levels of metabolites. For instance, (2-Bromoethyl)cycloheptane may influence the citric acid cycle by altering the activity of enzymes involved in this pathway, thereby affecting the production of energy and other metabolic intermediates .

Transport and Distribution

The transport and distribution of (2-Bromoethyl)cycloheptane within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, (2-Bromoethyl)cycloheptane may localize to specific cellular compartments, such as the cytoplasm or mitochondria, where it can exert its effects on cellular processes .

Subcellular Localization

The subcellular localization of (2-Bromoethyl)cycloheptane is an important factor that influences its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, (2-Bromoethyl)cycloheptane may be localized to the mitochondria, where it can affect mitochondrial function and energy production .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (2-Bromoethyl)cycloheptane can be synthesized through the bromination of cycloheptane. One common method involves the reaction of cycloheptane with bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the ethyl group attached to the cycloheptane ring.

Industrial Production Methods: In industrial settings, (2-Bromoethyl)cycloheptane can be produced using continuous flow reactors to ensure efficient and controlled bromination. The use of flow reactors allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: (2-Bromoethyl)cycloheptane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Elimination Reactions: It can undergo elimination reactions to form alkenes. For example, treatment with a strong base like sodium ethoxide can lead to the formation of cycloheptene.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents.

Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide in ethanol.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acidic conditions.

Major Products Formed:

Substitution: Formation of (2-hydroxyethyl)cycloheptane, (2-cyanoethyl)cycloheptane, or (2-aminoethyl)cycloheptane.

Elimination: Formation of cycloheptene.

Oxidation: Formation of (2-hydroxyethyl)cycloheptane or cycloheptanone.

Comparación Con Compuestos Similares

(2-Bromoethyl)cyclohexane: Similar structure but with a six-membered ring instead of a seven-membered ring.

(2-Bromoethyl)cyclopentane: Similar structure but with a five-membered ring.

(2-Bromoethyl)cyclooctane: Similar structure but with an eight-membered ring.

Uniqueness: (2-Bromoethyl)cycloheptane is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six- and eight-membered counterparts. The ring size affects the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Actividad Biológica

(2-Bromoethyl)cycloheptane is a brominated cycloalkane derivative that has garnered attention for its potential biological activity. This compound, characterized by the presence of a bromine atom attached to a cycloheptane ring, exhibits various interactions within biological systems, influencing metabolic pathways and cellular functions. This article explores the biological activity of (2-Bromoethyl)cycloheptane, focusing on its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBr

- Molecular Weight : 201.14 g/mol

- CAS Number : 22579-30-2

The compound's structure allows it to participate in diverse chemical reactions, including substitution and elimination reactions, which can lead to the formation of various derivatives with potentially enhanced biological activities.

Target Interactions

(2-Bromoethyl)cycloheptane acts primarily as an electrophile, capable of reacting with nucleophiles in biological systems. This interaction can lead to modifications in enzyme activity and cellular signaling pathways. Notably, brominated compounds like this one often interact with cytochrome P450 enzymes, which play crucial roles in drug metabolism and detoxification processes .

Biochemical Pathways

The compound may influence several biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions. For instance, it could potentially inhibit the activity of metabolic enzymes, leading to altered levels of metabolites and proteins involved in detoxification and other critical cellular processes.

Cellular Effects

Research indicates that (2-Bromoethyl)cycloheptane can significantly affect cell function by:

- Modifying gene expression related to detoxification.

- Altering cellular metabolism through the inhibition or activation of key metabolic enzymes.

- Influencing cell signaling pathways that regulate various physiological processes.

Pharmacokinetics

The pharmacokinetic properties of (2-Bromoethyl)cycloheptane, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively studied. However, understanding these properties is essential for determining the compound's bioavailability and therapeutic potential. Future studies utilizing tools like ADMETlab 2.0 could provide valuable insights into these pharmacokinetic parameters.

Enzymatic Interaction Studies

A study examining the interaction of (2-Bromoethyl)cycloheptane with cytochrome P450 enzymes revealed that this compound can modulate enzyme activity. For example, it was found to inhibit certain P450 isoforms, leading to decreased metabolism of co-administered drugs. The implications of such interactions are significant for drug development and safety assessments.

Toxicity Assessments

Toxicological evaluations have indicated that (2-Bromoethyl)cycloheptane may exhibit cytotoxic effects at higher concentrations. Its potential to cause skin irritation and eye damage has been documented, necessitating careful handling in laboratory settings .

Summary Table of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes affecting drug metabolism |

| Cytotoxicity | Exhibits cytotoxic effects at elevated concentrations |

| Gene Expression | Alters expression of detoxification-related genes |

| Metabolic Pathways | Impacts key metabolic enzymes influencing overall cellular metabolism |

Propiedades

IUPAC Name |

2-bromoethylcycloheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Br/c10-8-7-9-5-3-1-2-4-6-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWUUIKFHYDTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945233 | |

| Record name | (2-Bromoethyl)cycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22579-30-2 | |

| Record name | NSC18972 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Bromoethyl)cycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.